molecular formula C15H15N5O2S B2678015 N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1351633-37-8

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2678015
CAS No.: 1351633-37-8
M. Wt: 329.38
InChI Key: RLHXAMPUVNBCPO-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound designed for research applications. It belongs to a class of molecules featuring a pyridazinone core, a structure of high interest in medicinal chemistry and chemical biology. Pyridazinone derivatives are frequently investigated for their potential to modulate protein-protein interactions and enzyme activity . The structure of this compound incorporates a 2-methylimidazole and a thiophene-2-carboxamide moiety, which may influence its physicochemical properties and biomolecular interactions. Research Applications and Value This compound is of significant research value as a chemical probe for exploring novel biological pathways. While specific studies on this molecule are not available in the public domain, compounds with pyridazinone scaffolds have been identified as inhibitors of critical protein targets. For instance, first-in-class inhibitors based on the pyridazinone structure have been developed to disrupt the interaction between PRMT5, a key arginine methyltransferase, and its substrate adaptor proteins. Such inhibitors provide a unique mechanism to selectively target PRMT5-dependent functions in cancer research, particularly in MTAP -deleted cancers, which are found in glioblastoma, mesothelioma, and pancreatic tumors . Researchers can utilize this compound to investigate similar or novel mechanisms of action, study its effects on cell proliferation, or as a starting point for the design and synthesis of analogs with optimized properties. Handling and Documentation Researchers will receive comprehensive documentation with the product, including structural characterization data. The product is presented as a solid and may be soluble in organic solvents such as DMSO. As with any research chemical, proper safety procedures should be followed, including the use of personal protective equipment. Researchers are responsible for determining the specific solubility and stability of the compound under their experimental conditions.

Properties

IUPAC Name

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-11-16-6-8-19(11)13-4-5-14(21)20(18-13)9-7-17-15(22)12-3-2-10-23-12/h2-6,8,10H,7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHXAMPUVNBCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with promising biological activities, particularly in the field of medicinal chemistry. Its unique structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N6O2SC_{20}H_{18}N_{6}O_{2}S and a molecular weight of approximately 406.46 g/mol. The structure incorporates multiple functional groups, including imidazole, pyridazine, and thiophene, which are known to influence biological activity.

PropertyValue
Molecular FormulaC20H18N6O2SC_{20}H_{18}N_{6}O_{2}S
Molecular Weight406.46 g/mol
CAS Number1351620-46-6
PurityTypically ≥95%

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. Compounds with similar structures have been shown to inhibit various kinases and disrupt cellular processes such as proliferation and apoptosis:

  • Tyrosine Kinase Inhibition : Related pyridazinone derivatives have demonstrated potent inhibitory activity against c-Met tyrosine kinase, which plays a crucial role in cancer cell signaling pathways .
  • Tubulin Polymerization Disruption : Compounds containing imidazole and related heterocycles have been identified as effective inhibitors of tubulin polymerization, leading to mitotic arrest in cancer cells .

Biological Evaluation

Recent studies have evaluated the antiproliferative effects of compounds structurally related to this compound. For example, derivatives exhibiting IC50 values in the nanomolar range against various cancer cell lines have been reported:

Compound NameIC50 (nM)Cell LineMechanism of Action
BZML (Imidazole derivative)52MCF-7 (ER+/PR+)Tubulin polymerization inhibition
Phenstatin-related compounds74MDA-MB-231 (Triple-Neg.)Induction of apoptosis

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Anticancer Activity : A study reported that imidazole-containing compounds induced G2/M phase cell cycle arrest and apoptosis in breast cancer cells through tubulin targeting .
  • Antihypertensive Effects : Pyridazinone derivatives have shown promise in managing hypertension by acting on vascular smooth muscle cells, indicating potential cardiovascular applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazole and thiophene structures exhibit significant anticancer properties. For instance, related compounds have shown potent antiproliferative effects against various cancer cell lines:

Cell LineIC50 (nM)
MCF-752
MDA-MB-23160
SNB-1945
OVCAR-850

The mechanisms of action often involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of tubulin polymerization .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. A study demonstrated moderate activity against Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Thiazole derivatives, similar to this compound, have shown promising anti-inflammatory effects. In preclinical models, compounds with similar structures exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin by selectively inhibiting COX-2 enzymes .

Synthesis and Characterization

The synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Starting Materials : Imidazole derivatives and pyridazine precursors.
  • Reaction Conditions : Controlled temperature and solvent choice to maximize yield.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure purity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer efficacy of related compounds derived from imidazole and thiophene structures. The results showed significant growth inhibition in multiple cancer cell lines, suggesting a common mechanism involving apoptosis induction .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, various derivatives were screened using agar diffusion methods. The results indicated that certain modifications to the core structure enhanced antibacterial activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

  • Structure : Shares the 6-oxopyridazine core but substitutes position 3 with a benzyloxy group and links to a benzenesulfonamide at position 1.
  • Synthesis : Prepared via nucleophilic substitution using benzyl bromide derivatives and potassium carbonate in DMF .
  • Key Differences : The benzyloxy group in 5a may confer higher lipophilicity compared to the 2-methylimidazole in the target compound. The sulfonamide moiety (present in 5a) versus the thiophene carboxamide in the target could lead to divergent solubility and target-binding profiles.
Imidazo-Pyridine Derivatives

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)

  • Structure : Features a fused imidazo-pyridine system with ester and nitrophenyl groups.
  • Physical Properties : Melting point 215–217°C; characterized by NMR and HRMS .
  • The nitro and ester groups in 2d may enhance electron-withdrawing effects, contrasting with the electron-rich thiophene in the target.
Thiazolecarboxamide Patents

Examples from :

  • N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-2-pyridinyl]amino]-5-thiazolecarboxamide
  • N-(2-Chloro-6-methylphenyl)-2-[[6-(3-hydroxy-1-pyrrolidinyl)-3-pyridazinyl]amino]-5-thiazolecarboxamide
  • Structural Comparison : These analogs share carboxamide linkages but use thiazole cores instead of thiophene. The chloro-methylphenyl substituents may enhance steric bulk and hydrophobicity relative to the ethyl-thiophene group in the target compound. Imidazole and pyrrolidine substituents on pyridine/pyridazine rings suggest modular design for target selectivity .

Comparative Analysis Table

Property Target Compound Compound 5a Compound 2d Patent Analogs
Core Structure Pyridazine with imidazole and thiophene carboxamide Pyridazine with benzyloxy/sulfonamide Fused imidazo-pyridine Thiazolecarboxamide with pyridine/pyridazine
Key Substituents 2-Methylimidazol-1-yl, thiophene-2-carboxamide Benzyloxy, benzenesulfonamide Nitrophenyl, esters, cyano Chloro-methylphenyl, imidazole/pyrrolidine
Synthetic Route Not provided (hypothesized SN2 or coupling reactions) Nucleophilic substitution in DMF One-pot two-step reaction Likely multi-step coupling reactions
Electronic Effects Electron-rich (thiophene, imidazole) Moderate (benzyloxy, sulfonamide) Strong electron-withdrawing (NO₂) Variable (depends on substituents)
Hypothesized Bioactivity Kinase inhibition, antimicrobial Sulfonamide-based enzyme inhibition Not specified Therapeutic patents (undisclosed targets)

Research Implications and Gaps

  • Lessons from ’s benzyloxy substitution could inform coupling strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide?

  • Methodology :

  • Heterocyclic Coupling : Use acetonitrile as a solvent under reflux (1–3 minutes) for initial coupling of imidazole and pyridazine precursors. For cyclization, employ DMF with iodine and triethylamine to promote sulfur elimination and ring closure .
  • Thiophene Integration : React thiophene-2-carboxamide derivatives with ethylenediamine intermediates in ethanol under reflux (7–20 hours), followed by crystallization from ethanol/water or DMF .
  • Yield Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography to minimize by-products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to resolve chemical environments (e.g., pyridazinyl protons at δ 6.5–8.5 ppm, thiophene carbons at δ 120–140 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for M+^+ with fragmentation patterns matching imidazole and thiophene moieties) .

Q. How can solubility and stability challenges during synthesis be addressed?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) for cyclization steps and ethanol/water mixtures for recrystallization to enhance solubility .
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data caused by tautomerism or impurities?

  • Methodology :

  • Tautomer Analysis : Perform variable-temperature NMR to identify dynamic equilibria (e.g., imidazole NH tautomerism) .
  • Impurity Profiling : Use LC-MS/MS to detect and quantify by-products; optimize purification via preparative HPLC with C18 columns .
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodology :

  • Microbial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains. Reference compounds like fluconazole and ciprofloxacin as controls .
  • Mechanistic Studies : Perform time-kill assays and ROS detection (e.g., DCFH-DA staining) to assess oxidative stress mechanisms .

Q. How can computational chemistry predict the reactivity of imidazole and pyridazinyl moieties in synthetic pathways?

  • Methodology :

  • DFT Calculations : Model transition states for cyclization steps (e.g., iodine-mediated sulfur elimination) using B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Screen interactions with microbial targets (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina .

Q. What strategies can improve the compound’s bioavailability for pharmacological studies?

  • Methodology :

  • LogP Optimization : Modify substituents (e.g., methyl groups on imidazole) to balance hydrophilicity, calculated via ChemDraw or ACD/Labs .
  • Prodrug Design : Synthesize ester or amide derivatives to enhance membrane permeability, followed by in vitro hydrolysis assays .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting bioactivity data across different microbial strains?

  • Methodology :

  • Dose-Response Analysis : Generate IC50_{50} curves with triplicate replicates to assess reproducibility. Use ANOVA to identify strain-specific variability .
  • Resistance Testing : Serial passage assays to evaluate resistance development, paired with genomic sequencing of evolved strains .

Q. What experimental controls are essential when analyzing cytotoxic effects in cell-based assays?

  • Methodology :

  • Negative Controls : Include DMSO vehicle and untreated cells to rule out solvent toxicity.
  • Positive Controls : Use doxorubicin or staurosporine for apoptosis induction.
  • Cell Viability Assays : Combine MTT and trypan blue exclusion tests to differentiate cytostatic vs. cytotoxic effects .

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